molecular formula C20H16F2N4OS B2724836 N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1171408-90-4

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B2724836
CAS RN: 1171408-90-4
M. Wt: 398.43
InChI Key: MXSUPZFCYZARKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include coupling reactions and treatment with 1-(2-chloroethyl)piperidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C18H16F2N2OS and molecular weight 346.4.

Scientific Research Applications

Antimicrobial Applications

Novel analogs of pyrazole derivatives, including those structurally related to N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide, have been designed and synthesized with a focus on their promising antibacterial activity. Studies have shown that certain compounds in this category exhibit significant antibacterial effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations, suggesting a potential application in treating bacterial infections (Palkar et al., 2017).

Anticancer Applications

The design and synthesis of this compound-related compounds have also been geared towards evaluating their anticancer properties. Some derivatives have been tested and show promising results in inhibiting tumor cell growth. For instance, derivatives of pyrazole with benzo[d]thiazole containing hydrazinecarboximidamide substituent were synthesized and evaluated for their cytotoxicity and apoptotic activity, demonstrating significant anti-proliferative activity against cancer cell lines, including triple-negative breast cancer cells, highlighting their potential as anticancer compounds (Liu et al., 2019).

Herbicidal Activity

Research into the herbicidal activity of pyrazole-4-carboxamide derivatives, closely related to the chemical , indicates that these compounds possess effective weed control properties, particularly against lowland weeds. The activity is notably influenced by the substituents on the pyrazole ring, with certain derivatives showing a potent herbicidal effect coupled with high crop safety, suggesting their use as selective herbicides (Ohno et al., 2004).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, some compounds showed the highest IC50 values for COX-1 inhibition . They also demonstrated excellent COX-2 SI values and showed inhibition of albumin denaturation .

Safety and Hazards

While specific safety and hazard information for “N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide” is not available, similar compounds such as 2-Amino-4,6-difluorobenzothiazole are known to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4OS/c1-2-26-16(8-9-23-26)19(27)25(12-13-6-4-3-5-7-13)20-24-18-15(22)10-14(21)11-17(18)28-20/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSUPZFCYZARKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.